molecular formula C11H13ClN2O3 B14010779 N-carbamoyl-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 29973-16-8

N-carbamoyl-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No.: B14010779
CAS No.: 29973-16-8
M. Wt: 256.68 g/mol
InChI Key: MNPHIHMHQITUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-carbamoyl-2-(4-chlorophenoxy)-2-methylpropanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamoyl group, a chlorophenoxy group, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-2-(4-chlorophenoxy)-2-methylpropanamide typically involves the reaction of 4-chlorophenol with 2-methylpropanoyl chloride to form an intermediate, which is then reacted with urea to introduce the carbamoyl group. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-carbamoyl-2-(4-chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and reagents used. For example, oxidation may yield chlorophenoxy acids, while reduction can produce chlorophenoxy alcohols or amines.

Scientific Research Applications

N-carbamoyl-2-(4-chlorophenoxy)-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-carbamoyl-2-(4-chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, while the chlorophenoxy group may interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-carbamoyl-2,2-bis(4-chlorophenoxy)acetamide
  • N-carbamoyl-2-(4-bromophenoxy)-2-methylpropanamide
  • N-carbamoyl-2-(4-fluorophenoxy)-2-methylpropanamide

Uniqueness

N-carbamoyl-2-(4-chlorophenoxy)-2-methylpropanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and industrial applications.

Properties

CAS No.

29973-16-8

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

N-carbamoyl-2-(4-chlorophenoxy)-2-methylpropanamide

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,9(15)14-10(13)16)17-8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H3,13,14,15,16)

InChI Key

MNPHIHMHQITUHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC(=O)N)OC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.